molecular formula C12H18N2 B13155827 2-(3,5-Dimethylphenyl)piperazine

2-(3,5-Dimethylphenyl)piperazine

Cat. No.: B13155827
M. Wt: 190.28 g/mol
InChI Key: QOIQGPGWIOBWGR-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 2-(3,5-Dimethylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives by combining an amine, an isocyanide, a carboxylic acid, and an aldehyde . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

2-(3,5-Dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines.

Scientific Research Applications

2-(3,5-Dimethylphenyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and structural properties make it valuable in the development of new chemical entities.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications.

    Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)piperazine involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The exact molecular pathways and targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(3,5-Dimethylphenyl)piperazine can be compared with other similar piperazine derivatives, such as:

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)piperazine

InChI

InChI=1S/C12H18N2/c1-9-5-10(2)7-11(6-9)12-8-13-3-4-14-12/h5-7,12-14H,3-4,8H2,1-2H3

InChI Key

QOIQGPGWIOBWGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CNCCN2)C

Origin of Product

United States

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